(2-Iodo-1,2-dinitroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodo-1,2-dinitroethenyl)benzene is an organic compound characterized by the presence of an iodo group and two nitro groups attached to an ethenyl moiety, which is further bonded to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-1,2-dinitroethenyl)benzene typically involves the nitration of iodobenzene derivatives. One common method includes the electrophilic aromatic substitution reaction where iodobenzene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions often require controlled temperatures to ensure the selective formation of the desired nitro groups at the appropriate positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodo-1,2-dinitroethenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodo group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions to facilitate the substitution of the iodo group.
Major Products
Wissenschaftliche Forschungsanwendungen
(2-Iodo-1,2-dinitroethenyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Iodo-1,2-dinitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems or chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-2-nitrobenzene: Similar in structure but lacks the second nitro group and the ethenyl moiety.
1-Iodo-2,3-dinitrobenzene: Contains two nitro groups but differs in the position of the nitro groups on the benzene ring.
1-Iodo-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of nitro groups, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
137882-85-0 |
---|---|
Molekularformel |
C8H5IN2O4 |
Molekulargewicht |
320.04 g/mol |
IUPAC-Name |
(2-iodo-1,2-dinitroethenyl)benzene |
InChI |
InChI=1S/C8H5IN2O4/c9-8(11(14)15)7(10(12)13)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
OWJRXMVURVBJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C([N+](=O)[O-])I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.